5-アミノ-3-tert-ブチル-1,2-オキサゾール-4-カルボニトリル

説明

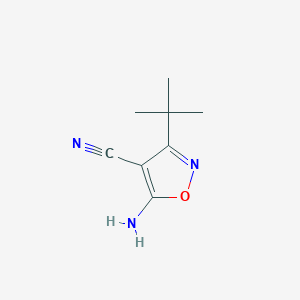

5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.19 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学

医薬品化学において、この化合物は様々な薬理活性分子の合成のための汎用的な中間体として役立ちます。 そのオキサゾール環は、安定性と水素結合に関与する能力のために、多くの薬物に共通のモチーフであり、これは生体標的に結合するために不可欠な場合があります 。 5位のアミノ基は、更なる官能基化のための部位を提供し、潜在的な治療効果を持つ多様な誘導体の作成を可能にします。

農業

農業部門では、5-アミノ-3-tert-ブチル-1,2-オキサゾール-4-カルボニトリルを含むオキサゾール誘導体は、除草剤や殺虫剤としての潜在的な用途が検討されています 。様々な病原体の成長を阻害する能力により、作物を病気や害虫から保護するための候補となっています。

材料科学

この化合物の頑丈な複素環構造は、材料科学の用途、特に新規ポリマーやコーティングの開発に適しています 。 材料への組み込みにより、材料の熱安定性と耐薬品性を向上させることができます。

環境科学

環境科学研究では、オキサゾール誘導体を環境修復プロセスの潜在的な役割について利用しています。 これらは、汚染物質の無毒化に役立つ化合物を合成したり、環境モニタリングの指標として使用することができます 。

生化学

生化学では、5-アミノ-3-tert-ブチル-1,2-オキサゾール-4-カルボニトリルは、特定のアミノ酸やペプチドとの構造的類似性から、酵素-基質相互作用を研究するために使用できます 。 それは酵素アッセイにおいて阻害剤または模倣剤として作用し、生化学的経路の理解を助けます。

薬理学

薬理学的には、この化合物は、様々な活性医薬品成分(API)の合成のためのビルディングブロックです。 置換反応による修飾により、有効性を高め、副作用を低減した新薬の開発につながります 。

化学合成

化学合成において、この化合物は、幅広い複素環化合物の調製のための前駆体として使用されます。 その反応性により、新薬開発に重要な新しい化学物質の開発のための複雑な分子の構築が可能になります 。

生物活性

5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile is . It features an amino group at the 5-position and a tert-butyl group at the 3-position of the oxazole ring, along with a cyano group at the 4-position. The presence of these functional groups contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

One of the most notable biological activities of 5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile is its antimicrobial effectiveness . Studies have shown that this compound exhibits significant activity against various pathogens, including:

- Staphylococcus aureus

- Pseudomonas aeruginosa

In vitro studies have demonstrated that derivatives of isoxazole compounds, including 5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile, can reduce biofilm formation by more than 90% in these pathogens while maintaining low cytotoxicity against human fibroblast cells .

Structure-Activity Relationship (SAR)

The biological activity of isoxazole derivatives can often be correlated with their structural features. The following table summarizes key structural components and their associated biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile | Amino group at position 5 | Antimicrobial |

| 2-Tert-butyl-1,3-thiazole-4-carbonitrile | Thiazole ring instead of oxazole | Anticancer |

| 5-Hydrazinopyridine | Pyridine ring with hydrazine | Antiviral |

This comparison highlights the unique position of 5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile in terms of its antimicrobial properties compared to other derivatives.

Case Studies and Research Findings

Research has focused on the interaction of 5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile with biological macromolecules. Preliminary studies indicate that compounds with similar structures can bind effectively to enzymes or receptors involved in disease pathways. This suggests potential therapeutic applications in treating infections or diseases characterized by biofilm formation .

Example Study:

A study investigated the efficacy of various isoxazole derivatives against wound pathogens. Among these compounds, those similar to 5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile exhibited minimal inhibitory concentrations significantly lower than those of other tested compounds. This highlights its potential as a lead compound in developing new antimicrobial agents .

特性

IUPAC Name |

5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-8(2,3)6-5(4-9)7(10)12-11-6/h10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZSVOLRNQDKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35261-05-3 | |

| Record name | 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。